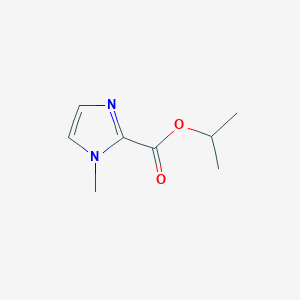

Isopropyl 1-methyl-1H-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)12-8(11)7-9-4-5-10(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZNHBSPQQLNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl 1-methyl-1H-imidazole-2-carboxylate is an organic compound characterized by its imidazole ring structure, which is known for its diverse biological activities. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : Approximately 168.20 g/mol

- Structure : The compound features an imidazole ring with an isopropyl group and a carboxylate functional group, contributing to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with imidazole structures often act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing substrate access. This interaction can influence various biochemical pathways, making these compounds potential candidates for drug development.

- Receptor Binding : The imidazole moiety is known to interact with histamine receptors and other cellular targets, which can modulate physiological responses and contribute to therapeutic effects .

Biological Activities

This compound exhibits a range of biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, acting as an intermediate in the synthesis of pharmaceuticals targeting viral infections.

- Antibacterial and Antifungal Activity : Similar imidazole derivatives have demonstrated effectiveness against various bacterial and fungal strains, indicating potential applications in treating infections .

Case Studies and Research Findings

-

Antiviral Activity Assessment :

- In a study focusing on imidazole derivatives, this compound was evaluated for its ability to inhibit viral replication. Results indicated promising activity against certain viral strains, suggesting further exploration in antiviral drug development.

-

Enzyme Interaction Studies :

- Research on the interaction of this compound with specific enzymes revealed its potential as a selective inhibitor. For instance, it was shown to inhibit enzymes involved in metabolic pathways crucial for pathogen survival.

-

Comparative Analysis with Other Imidazole Derivatives :

- A comparative study highlighted the unique properties of this compound against other derivatives. Table 1 summarizes the biological activities of several related compounds:

| Compound Name | Antiviral Activity | Antibacterial Activity | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Moderate | Moderate | TBD |

| 5-Iodo-2-isopropyl-1-methyl-1H-imidazole | High | High | 1.9 |

| 1-Methyl-1H-imidazole | Low | Moderate | TBD |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H12N2O2

- Molecular Weight : 172.19 g/mol

- CAS Number : 82998-18-3

- Structure : IMIC features an imidazole ring, which is crucial for its biological activity and reactivity in synthetic pathways.

Applications in Organic Synthesis

IMIC serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

- Synthesis of Imidazole Derivatives : IMIC is utilized to produce more complex imidazole derivatives, which are important in pharmaceuticals and agrochemicals. The functional groups on the imidazole ring can be modified to enhance biological activity or selectivity.

- Reagent in Chemical Reactions : It acts as a reagent in various reactions, including acylation and alkylation processes, due to its nucleophilic properties.

Medicinal Chemistry

IMIC has shown promise in the development of pharmaceutical agents:

- Antiviral Activity : Research indicates that imidazole derivatives exhibit antiviral properties. For instance, derivatives of IMIC have been explored as potential inhibitors of viral enzymes, such as HIV integrase, which is crucial for the viral life cycle .

- Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The modification of IMIC has led to compounds that demonstrate cytotoxic effects against various cancer cell lines.

Material Science

IMIC is also being investigated for its applications in material science:

- Nanocomposites : A notable study demonstrated the surface modification of titanium dioxide nanoparticles with IMIC, significantly improving their physicochemical properties. This enhancement makes them suitable fillers in polylactic acid composites, which are used in biodegradable materials .

Case Study 1: Antiviral Activity

A study published in Molecules highlighted the synthesis of novel imidazole derivatives based on IMIC that effectively inhibited HIV integrase with IC50 values ranging from 12.41 to 47.44 μM. The structural optimization of these compounds led to enhanced binding interactions with the target enzyme, showcasing their potential as antiviral agents .

Case Study 2: Nanocomposite Development

Research focused on the modification of titanium dioxide nanoparticles with IMIC revealed improved dispersion and compatibility within polylactic acid matrices. This study illustrated how surface functionalization could enhance the mechanical properties and thermal stability of nanocomposites, paving the way for more sustainable material applications .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for imidazole derivatives | Essential for producing complex organic compounds |

| Medicinal Chemistry | Antiviral and anticancer agent development | Effective against HIV integrase; potential anticancer activity |

| Material Science | Filler in biodegradable composites | Improved properties when modified with IMIC |

Chemical Reactions Analysis

Ester Hydrolysis

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Reagents/Conditions :

-

Product : 1-Methyl-1H-imidazole-2-carboxylic acid.

-

Mechanism : Nucleophilic acyl substitution, with hydroxide or water acting as the nucleophile.

Transesterification

The isopropyl group can be replaced by other alcohols via acid- or base-catalyzed transesterification.

-

Reagents/Conditions :

-

Product : Methyl or ethyl 1-methyl-1H-imidazole-2-carboxylate.

Nucleophilic Substitution at the Ester Group

The ester can react with amines to form amides, leveraging the reactivity of the carbonyl group.

-

Reagents/Conditions :

-

Product : 1-Methyl-1H-imidazole-2-carboxamide derivatives.

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring can undergo electrophilic substitution, though the ester group at position 2 may direct reactivity.

-

Halogenation :

-

Nitration :

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

-

Reagents/Conditions :

-

Product : 2-(Hydroxymethyl)-1-methyl-1H-imidazole.

Cross-Coupling Reactions

The imidazole ring may participate in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, if a halogen substituent is introduced.

-

Example Pathway :

-

Product : 4-Aryl-1-methyl-1H-imidazole-2-carboxylate derivatives.

Cycloaddition and Multicomponent Reactions

Imidazole esters are precursors in multicomponent syntheses of fused heterocycles.

-

Example : React with aldehydes and amines to form imidazopyridine derivatives under microwave irradiation .

Mechanistic Insights

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Positional Isomerism : The target compound’s carboxylate group at the 2-position distinguishes it from ethyl 1-isopropyl-1H-imidazole-4-carboxylate (carboxylate at 4-position). Positional differences can alter electronic properties (e.g., dipole moments) and steric effects, impacting reactivity and binding interactions .

Functional Group Variations: The nitro group in 5-isopropyl-1-methyl-2-nitro-1H-imidazole confers antimicrobial activity but increases metabolic susceptibility (e.g., nitro-reduction pathways) .

Core Heterocycle Differences: Indazole derivatives (e.g., Isobutyl 1-pentyl-1H-indazole-3-carboxylate) exhibit enhanced aromaticity due to the fused benzene ring, which may improve binding to biological targets like cannabinoid receptors .

Physicochemical Properties

- Stability : Esters are prone to hydrolysis under acidic/basic conditions. The bulky isopropyl group may slow hydrolysis compared to smaller esters (e.g., ethyl), as observed in related compounds .

- Metabolism : The methyl and isopropyl substituents in the target compound may undergo oxidative metabolism similar to 5-isopropyl-1-methyl-2-nitro-1H-imidazole, where biotransformation occurs at the isopropyl chain .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Isopropyl 1-methyl-1H-imidazole-2-carboxylate, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves esterification of 1-methyl-1H-imidazole-2-carboxylic acid with isopropyl alcohol using coupling agents (e.g., DCC/DMAP) or via acid chloride intermediates. Optimization includes controlling stoichiometry, temperature (room temperature to reflux), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements may require anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer :

- NMR : 1H NMR identifies methyl groups (δ 1.2–1.4 ppm for isopropyl, δ 3.7 ppm for N-methyl) and imidazole protons (δ 7.0–7.5 ppm). 13C NMR confirms ester carbonyl (δ ~165 ppm) .

- IR : C=O stretch at ~1700 cm⁻¹ and C-O ester bands near 1250 cm⁻¹.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity and retention time consistency .

Q. How should researchers handle purification challenges, such as byproduct formation, during synthesis?

- Answer : Byproducts (e.g., unreacted acid or ester hydrolysis products) are minimized via precise stoichiometry and inert conditions. Purification employs recrystallization (ethanol/water) or preparative HPLC. TLC monitoring (silica, UV visualization) ensures reaction progress .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?

- Answer : Single-crystal X-ray diffraction with SHELXL refines structures by modeling anisotropic displacement parameters and handling twinning. High-resolution data (Rint < 0.05) and validation tools (e.g., PLATON) ensure accuracy. For example, SHELXPRO interfaces with crystallographic databases to resolve bond-length discrepancies in imidazole rings .

Q. What advanced analytical strategies are recommended for quantifying trace impurities in research-grade batches?

- Answer : LC-MS/MS with electrospray ionization detects low-abundance impurities (e.g., methyl ester byproducts). Pharmacopeial guidelines (e.g., USP Procedure 2) specify column parameters (C8, 5 µm) and mobile phase (0.1% formic acid in acetonitrile) for ester quantification. Method validation includes linearity (R² > 0.99) and LOQ ≤ 0.1% .

Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic attack sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) model hydrolysis kinetics. Software like Gaussian or ORCA integrates these analyses .

Q. What methodologies address contradictory spectroscopic data, such as unexpected NMR splitting patterns?

- Answer : 2D NMR techniques (HSQC, HMBC) resolve coupling ambiguities by correlating 1H-13C interactions. For example, NOESY identifies spatial proximity between isopropyl and imidazole protons. If discrepancies persist, X-ray crystallography provides definitive structural validation .

Q. How can researchers design experiments to study the compound’s interactions in biological systems (e.g., enzyme inhibition)?

- Answer : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., cytochrome P450). In vitro assays (fluorescence quenching, ITC) validate interactions. Dose-response curves (IC50) and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

Methodological Notes

- Crystallography : SHELX refinement requires high-quality crystals (diffraction limit ≤ 0.8 Å). Twinning is addressed via HKLF 5 format in SHELXL .

- Chromatography : Impurity profiling uses gradient elution (5–95% acetonitrile over 20 min) with UV detection at 254 nm .

- Computational Modeling : Solvent effects are incorporated via PCM or SMD models in DFT workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.